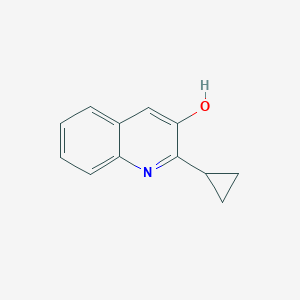
2-Cyclopropylquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylquinolin-3-ol is a heterocyclic compound with the molecular formula C12H11NO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
作用機序
Target of Action
It’s known that quinoline derivatives show selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
Quinoline derivatives are known for their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Biochemical Pathways
Quinoline and its derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
Quinoline derivatives are known for their diverse biological activities, suggesting that they may have multiple cellular and molecular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .
準備方法
The synthesis of 2-Cyclopropylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-cyclopropylphenylamine with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired product . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches to enhance yield and reduce environmental impact .
化学反応の分析
2-Cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce partially or fully reduced quinoline derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
科学的研究の応用
2-Cyclopropylquinolin-3-ol has a wide range of scientific research applications, including:
類似化合物との比較
2-Cyclopropylquinolin-3-ol can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a simpler structure and is widely used in medicinal chemistry.
2-Methylquinolin-3-ol: A derivative with a methyl group at the 2-position, which exhibits different biological activities and reactivity.
2-Phenylquinolin-3-ol: A derivative with a phenyl group at the 2-position, known for its enhanced antimicrobial properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity .
特性
IUPAC Name |
2-cyclopropylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXXEDMXVWOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)
![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)
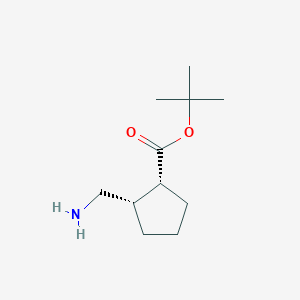


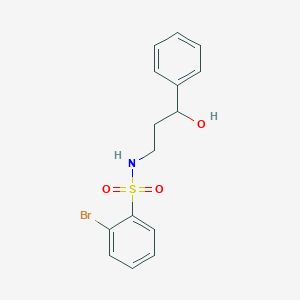
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2934164.png)
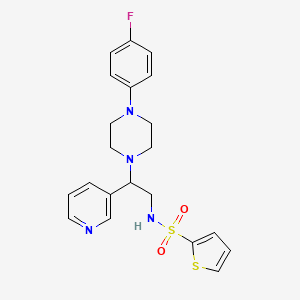
![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)
![3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2934169.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)
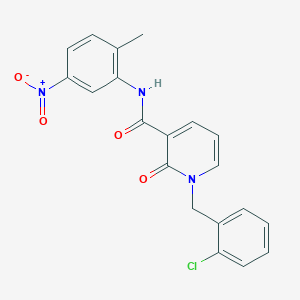
![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)
![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)
